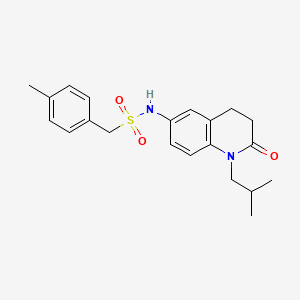
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide is a useful research compound. Its molecular formula is C21H26N2O3S and its molecular weight is 386.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide is a complex organic compound with significant biological activity, particularly within the realms of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a tetrahydroquinoline moiety and a sulfonamide group , which are critical for its biological activity. The molecular formula is C20H24N2O3S with a molecular weight of approximately 372.48 g/mol . Its structure can be represented as follows:
While the exact mechanism of action for this compound remains partially elucidated, preliminary studies suggest interactions with various biological targets, including enzymes and receptors involved in inflammatory and autoimmune responses. The sulfonamide group is known for its ability to inhibit specific enzymes, which may contribute to its therapeutic effects.
Antimicrobial Properties
Research indicates that compounds within this class exhibit antimicrobial activity . The sulfonamide derivatives are particularly noted for their effectiveness against a range of bacterial infections. For instance, sulfonamides traditionally inhibit bacterial folate synthesis, which is crucial for bacterial growth and replication.
Antitumor Effects
Recent studies have highlighted the potential anticancer properties of tetrahydroquinoline derivatives. These compounds have shown efficacy in inhibiting tumor cell proliferation in vitro and in vivo models. The mechanism may involve the modulation of signaling pathways associated with cell cycle regulation and apoptosis.
Case Studies
- Study on Inflammatory Diseases : A study published in 2024 investigated the compound's effect on Th17-mediated autoimmune diseases. Results indicated that it acted as an inverse agonist for RORγt, significantly reducing inflammation in mouse models of rheumatoid arthritis without adverse effects observed over two weeks of administration .
- Antimicrobial Activity Evaluation : Another study focused on evaluating the antimicrobial properties of related sulfonamide derivatives against various pathogens. The results demonstrated significant inhibition zones against Gram-positive and Gram-negative bacteria .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C20H24N2O3S |
| Molecular Weight | 372.48 g/mol |
| Biological Activities | Antimicrobial, Antitumor |
| Mechanism | Enzyme inhibition |
Future Directions
Further research is needed to fully characterize the pharmacokinetics and pharmacodynamics of this compound. Studies focusing on its bioavailability and therapeutic index will be crucial in determining its viability as a drug candidate.
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-15(2)13-23-20-10-9-19(12-18(20)8-11-21(23)24)22-27(25,26)14-17-6-4-16(3)5-7-17/h4-7,9-10,12,15,22H,8,11,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQYDXFJKDMBLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













